Product packaging for 2H-Perfluoro-2-decenoic acid(Cat. No.:CAS No. 70887-84-2)

2H-Perfluoro-2-decenoic acid

Cat. No.: B1456437
CAS No.: 70887-84-2
M. Wt: 458.1 g/mol
InChI Key: WHZXTVOEGZRRJM-UHFFFAOYSA-N
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Description

Contextualization as a Fluorotelomer Unsaturated Carboxylic Acid (FTUCA)

2H-Perfluoro-2-decenoic acid is classified as a fluorotelomer unsaturated carboxylic acid (FTUCA). nih.govcoleparmer.com Specifically, it is often referred to as 8:2 FTUCA, denoting an eight-carbon fluorinated "tail" and a two-carbon unfluorinated "head" containing the carboxylic acid group. nih.govcoleparmer.com This structure places it within the larger family of fluorotelomers, which are a significant subgroup of PFAS. nih.gov The presence of a double bond in its structure makes it an unsaturated carboxylic acid, a characteristic that influences its chemical properties and behavior in the environment. cymitquimica.com

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-hexadecafluorodec-2-enoic acid. nih.gov Its chemical formula is C₁₀H₂F₁₆O₂. nih.govcymitquimica.com

Significance in Contemporary Environmental and Health Sciences Research

The significance of this compound in environmental and health sciences is growing as research into PFAS expands. nih.govmdpi.com Like other PFAS, its persistence in the environment is a major concern. nih.govalsglobal.eu These "forever chemicals" are resistant to degradation, leading to their accumulation in soil, water, and living organisms. alsglobal.eu

Recent studies have focused on detecting and quantifying this compound in various environmental matrices. For instance, it has been identified in contaminated soil and is considered a precursor to other perfluorinated carboxylic acids (PFCAs). d-nb.infonih.gov Its presence has been noted in studies of plateau lakes, indicating its potential for long-range transport and accumulation in remote ecosystems. researchgate.net

From a health perspective, exposure to PFAS, in general, has been linked to a range of adverse health outcomes, including thyroid dysregulation, high cholesterol, and certain cancers. nih.gov While specific toxicological data for this compound is less extensive than for legacy PFAS like PFOA and PFOS, its inclusion in regulatory monitoring lists and the development of analytical standards for its detection highlight its recognized importance. epa.govchemicalbook.comca.gov The U.S. Environmental Protection Agency (EPA) has developed freshwater benchmarks for this compound to protect aquatic life. fredlaw.com Furthermore, research into the microbial defluorination of unsaturated PFAS like this compound is a promising area for understanding potential bioremediation pathways. acs.org

Historical and Evolving Research Landscape of Per- and Polyfluoroalkyl Substances

The research landscape for PFAS has evolved significantly since these synthetic chemicals were first developed in the 1940s. mdpi.com Initially valued for their unique properties, including resistance to heat, water, and oil, they were widely used in a vast array of industrial and consumer products such as non-stick cookware, stain-resistant fabrics, and firefighting foams. nih.govmdpi.comindustry.gov.au

For decades, research was limited. However, beginning in the early 2000s, concerns about the persistence, bioaccumulation, and potential toxicity of compounds like PFOA and PFOS led to a surge in scientific investigation and regulatory action. nih.govd-nb.info This initial focus on a few "legacy" PFAS has now broadened to encompass a much wider range of related substances, including emerging contaminants like this compound.

Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name 3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-hexadecafluorodec-2-enoic acid nih.gov
Synonyms 8:2 FTUCA, 8:2 fluorotelomer unsaturated carboxylic acid nih.govcoleparmer.com
CAS Number 70887-84-2 nih.gov
Molecular Formula C₁₀H₂F₁₆O₂ nih.govcymitquimica.com
Molecular Weight 458.10 g/mol nih.govcymitquimica.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H2F16O2 B1456437 2H-Perfluoro-2-decenoic acid CAS No. 70887-84-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-hexadecafluorodec-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H2F16O2/c11-2(1-3(27)28)4(12,13)5(14,15)6(16,17)7(18,19)8(20,21)9(22,23)10(24,25)26/h1H,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHZXTVOEGZRRJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7F15CF=CHCOOH, C10H2F16O2
Record name 8:2 FtUCA
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
Explanation Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60825615
Record name 2H-Perfluoro-2-decenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60825615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

458.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70887-84-2
Record name 2H-Perfluoro-2-decenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60825615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Chemical Transformation Research of 2h Perfluoro 2 Decenoic Acid

Investigating Synthetic Routes and Precursor Transformations

Formation through Fluorotelomer Alcohol (FTOH) Biotransformation and Atmospheric Degradation

2H-Perfluoro-2-decenoic acid, also known as 8:2 fluorotelomer unsaturated carboxylic acid (8:2 FTUCA), is a significant intermediate in the environmental transformation of fluorotelomer-based compounds. Its formation is primarily attributed to the biotransformation of 8:2 fluorotelomer alcohol (8:2 FTOH) and the atmospheric degradation of related precursor compounds.

The biotransformation of 8:2 FTOH proceeds through a series of oxidative steps. Initially, 8:2 FTOH is oxidized to 8:2 fluorotelomer aldehyde (8:2 FTAL). This aldehyde is a transient species that can be further oxidized to form 8:2 fluorotelomer carboxylic acid (8:2 FTCA) nih.govresearchgate.net. Subsequently, dehydrofluorination of 8:2 FTCA leads to the formation of this compound (8:2 FTUCA) nih.govresearchgate.net. This biotransformation pathway has been observed in various environmental matrices, including soil and sludge, as well as in biological systems such as rat hepatocytes nih.govacs.org.

Atmospheric oxidation of volatile fluorotelomer alcohols, including 8:2 FTOH, also contributes to the formation of this compound acs.orgvliz.be. In the atmosphere, FTOHs can undergo oxidation to produce the corresponding saturated and unsaturated fluorotelomer carboxylic acids acs.orgvliz.be. The higher water solubility and lower volatility of these acidic products facilitate their deposition into surface waters through wet deposition, such as rain acs.orgvliz.be. Indeed, 8:2 FTUCA has been detected in rainwater samples, confirming its atmospheric formation and transport acs.orgvliz.be. Heterogeneous photooxidation of FTOHs on the surface of atmospheric particles is another potential pathway for the formation of aerosol-phase perfluorinated carboxylic acids, including 8:2 FTUCA researchgate.net.

Intermediacy in Broader Per- and Polyfluoroalkyl Substance Transformation Pathways

This compound plays a crucial role as an intermediate in the broader transformation pathways of per- and polyfluoroalkyl substances (PFAS), ultimately leading to the formation of highly persistent perfluoroalkyl carboxylates (PFCAs) such as perfluorooctanoic acid (PFOA). The biotransformation of 8:2 FTOH in various organisms and environmental systems consistently shows the formation of PFOA, with 8:2 FTUCA being a key precursor in this process acs.orgacs.orgcanada.ca.

Studies with rainbow trout have helped to elucidate the pathway from 8:2 FTUCA to PFOA. It is proposed that 8:2 FTUCA undergoes a "beta-like-oxidation" pathway, which involves a series of enzymatic reactions that shorten the carbon chain and ultimately yield PFOA acs.org. This finding highlights the environmental significance of this compound, as its formation from FTOHs represents a critical step in the generation of bioaccumulative and persistent PFCAs.

Mechanistic Studies of Chemical Reactivity

Exploration of Oxidation Reactions to Carboxylic Acid Products

The oxidation of this compound is a key transformation pathway that leads to the formation of shorter-chain perfluorinated carboxylic acids. As mentioned previously, the "beta-like-oxidation" of 8:2 FTUCA is a significant biological pathway for the formation of PFOA acs.org. This process is analogous to the beta-oxidation of fatty acids, involving a series of enzymatic steps that cleave two-carbon units from the carboxylic acid end of the molecule.

Further research into the photodegradation of 8:2 FTUCA has shown that it can also lead to the formation of PFOA. While the exact mechanism is not fully elucidated, it is suggested that UV irradiation may cleave the C=C double bond, leading to the formation of a radical that can then be transformed into PFOA nih.gov.

Analysis of Reduction Pathways, Including Double Bond Hydrogenation

Recent studies have begun to explore the reduction pathways of unsaturated perfluorinated carboxylic acids, including the hydrogenation of the double bond in compounds like this compound. Under anaerobic conditions, microbial communities have been shown to mediate the biotransformation of unsaturated fluorinated carboxylic acids through both reductive defluorination and hydrogenation pathways nih.gov.

The presence of the α,β-unsaturation is crucial for these biotransformations. Interestingly, as the number of fluorine substituents on the double-bonded carbons decreases, the hydrogenation pathway becomes more favorable than reductive defluorination nih.gov. This suggests that for this compound, both reduction of the double bond to form 2H-Perfluoro-2-decanoic acid and reductive defluorination are possible transformation routes, with the specific pathway being influenced by the microbial consortia present and the environmental conditions.

Electrocatalytic Defluorination Research

Electrocatalytic defluorination is an emerging technology for the degradation of PFAS, including unsaturated compounds like this compound. Research on the electroreductive defluorination of other unsaturated PFAS has demonstrated the potential of this method bohrium.comresearchgate.netnih.govacs.orgacs.org.

The process typically involves the use of a modified cathode to facilitate the transfer of electrons to the PFAS molecule. The presence of the C=C double bond in unsaturated PFAS has been shown to facilitate the cleavage of the C-F bond researchgate.netnih.govacs.org. Studies have shown that the degradation pathway can involve both reductive defluorination and hydrogenation of the double bond researchgate.netnih.govacs.org. While specific research on the electrocatalytic defluorination of this compound is still developing, the findings from studies on analogous compounds suggest that this could be a promising remediation strategy.

Investigation of Microbial Defluorination Processes and Bioremediation Strategies

Microbial defluorination of per- and polyfluoroalkyl substances (PFAS) is a growing field of research for the remediation of these persistent environmental contaminants. While studies focusing solely on this compound (also known as 8:2 fluorotelomer unsaturated carboxylic acid or 8:2 FTUCA) are limited, research on analogous unsaturated PFCAs provides significant insights into potential bioremediation strategies. The presence of a carbon-carbon double bond in the structure of these compounds is a key factor influencing their biodegradability. acs.orgnih.gov

Under anaerobic conditions, the α,β-unsaturation in fluorinated carboxylic acids is crucial for their biotransformation. acs.orgnih.govnih.gov The primary microbial degradation pathways for these unsaturated compounds are reductive defluorination and hydrogenation. acs.orgnih.govnih.gov In reductive defluorination, a fluorine atom is removed and replaced by a hydrogen atom. In hydrogenation, the double bond is saturated. The preference for one pathway over the other can be influenced by the specific structure of the compound. For instance, the substitution of sp2 carbon-fluorine bonds with carbon-hydrogen bonds can make reductive defluorination less favorable than hydrogenation. acs.orgnih.govnih.gov

Interestingly, this compound has been identified as a metabolic intermediate in the biotransformation of other fluorotelomer compounds, such as 8:2 fluorotelomer carboxylic acid (8:2 FTCA). nih.gov Studies have shown that certain microorganisms, including strains of Klebsiella sp., are capable of degrading 8:2 FTCA into several intermediates, one of which is this compound. nih.gov This indicates that while it can be a product of microbial action, it is also subject to further degradation.

Research has also highlighted that specific structural features, such as the presence of trifluoromethyl (–CF3) branches at the α or β carbon of unsaturated PFCAs, can enhance their degradability and defluorination under both anaerobic and aerobic conditions. acs.orgnih.govnih.gov

The table below summarizes findings from studies on the microbial degradation of unsaturated PFCAs, which can be considered analogous to this compound.

Compound TypeMicrobial ConditionKey Transformation PathwaysSignificant Findings
Unsaturated Fluorinated Carboxylic Acids (FCAs)AnaerobicReductive Defluorination, HydrogenationThe α,β-unsaturation is critical for biotransformation. acs.orgnih.govnih.gov
8:2 Fluorotelomer Carboxylic Acid (8:2 FTCA)-Biotransformation to intermediatesKlebsiella sp. can degrade 8:2 FTCA to products including this compound (8:2 FTUCA). nih.gov
Unsaturated FCAs with -CF3 branchesAnaerobic and AerobicEnhanced DefluorinationTrifluoromethyl branches at the α/β-carbon can increase degradability. acs.orgnih.govnih.gov

Thermal Degradation Pathways and Volatile Fluorocarbon Formation Research

Thermal treatment is a common method for the remediation of PFAS-contaminated materials. The thermal degradation of PFCAs involves the breaking of chemical bonds, leading to the formation of smaller, often volatile, fluorocarbons. While specific studies on the thermal degradation of this compound are not abundant, research on similar unsaturated PFCAs and related compounds provides a basis for understanding its potential thermal decomposition pathways.

Studies have indicated that unsaturated PFCAs may exhibit different thermal stability compared to their saturated counterparts. acs.orgnih.gov The presence of the double bond can influence the bond dissociation energies within the molecule, potentially leading to different degradation products and pathways.

One study on the hydrothermal treatment of various PFAS, including this compound (8:2 FTUCA), demonstrated that at a temperature of 350°C for 90 minutes, over 99% of the carboxylic PFAS, including 8:2 FTUCA, were decomposed. acs.org This suggests that hydrothermal conditions can be effective for the degradation of this compound.

The general thermal degradation of PFCAs is understood to proceed through mechanisms such as C-C bond scission and decarboxylation. acs.org These reactions can lead to the formation of a variety of volatile organic fluorine species. pfascentral.org For long-chain PFCAs, thermal treatment can result in the formation of shorter-chain PFCAs and perfluoroalkenes. For example, the pyrolysis of PFOA and PFOS has been shown to generate unsaturated perfluorocarbons like perfluoro-1-heptene and perfluoro-1-hexene. acs.org

The table below presents data on the thermal degradation of PFCAs and related compounds, offering insights into the potential behavior of this compound under thermal stress.

Compound/ClassTreatment MethodConditionsKey Findings and Volatile Products
Perfluoroalkyl Carboxylic Acids (PFCAs)Thermal Degradation on GACInitiates at 200°CDecomposition temperature increases with chain length. Volatile organofluorine species are major products at ≤600°C. pfascentral.org
This compound (8:2 FTUCA)Hydrothermal Treatment350°C for 90 min>99% decomposition was observed. acs.org
PFOA and PFOSPyrolysis500°CGenerated similar profiles of fluorinated products, including unsaturated perfluorocarbons like perfluoro-1-heptene (C7F14) and perfluoro-1-hexene (C6F12). acs.org
Unsaturated PFCAsThermal Degradation-May have different thermal stability compared to saturated PFCAs. acs.orgnih.gov

Environmental Occurrence, Fate, and Transport Research of 2h Perfluoro 2 Decenoic Acid

Distribution and Prevalence in Environmental Compartments

Scientific investigations have confirmed the presence of 2H-Perfluoro-2-decenoic acid in a multitude of environmental settings, underscoring its mobility and persistence.

Aquatic Systems: Freshwater, Marine, and Wastewater Matrices

While extensive quantitative data for this compound in freshwater and marine environments remains somewhat limited, its detection in various aquatic systems has been documented. One study detected 8:2 FTUCA in the streams of the Changwon region, indicating its presence in freshwater bodies eeer.org. In a study of Lake Trout from the Great Lakes, 8:2 FTUCA was detected at concentrations ranging from 0.1 to 0.2 ng/g acs.org.

Wastewater treatment plants (WWTPs) are recognized as significant conduits for the release of per- and polyfluoroalkyl substances (PFAS) into the aquatic environment. Although specific concentrations of this compound in wastewater are not extensively reported, its formation as a transformation product of other PFAS within WWTPs is acknowledged mst.dkacs.org. The analysis of municipal wastewater influents and effluents has shown the presence of a wide range of PFAS, with some studies noting increases in the concentrations of certain PFAS in the effluent, suggesting transformation processes during treatment mst.dk.

Concentrations of this compound in Aquatic Systems

MatrixLocationConcentration RangeReference
Freshwater (Lake Trout)Great Lakes, USA0.1 - 0.2 ng/g acs.org
Freshwater (Streams)Changwon Region, South KoreaDetected (intermittently) eeer.org

Terrestrial Systems: Soil and Sediment Contamination

Contamination of soil and sediment with this compound is a documented concern, particularly in areas impacted by industrial activities and the use of aqueous film-forming foams (AFFFs). Research has identified this compound in contaminated soil where paper sludge containing PFAS was applied to agricultural land d-nb.info.

In sediment, the biotransformation of precursor compounds like 8:2 polyfluoroalkyl phosphate diester (8:2 diPAP) can lead to the formation of this compound. Studies on benthic organisms exposed to spiked sediment have shown the in-vivo formation of this compound researchgate.netresearchgate.net.

Detection of this compound in Terrestrial Systems

MatrixSource of ContaminationFindingReference
Agricultural SoilPaper Sludge ApplicationDetected d-nb.info
SedimentBiotransformation of 8:2 diPAPFormation observed in benthic organisms researchgate.netresearchgate.net

Atmospheric Presence: Airborne Particulate Matter and Rainwater Analysis

The atmosphere serves as a crucial pathway for the long-range transport of this compound and its precursors. It has been detected in both the gas and particle phases of the atmosphere. In air samples from Europe, the volatile precursor 8:2 fluorotelomer alcohol (8:2 FTOH) was found to be ubiquitous, with gas phase concentrations ranging from 5 to 243 pg/m³ mst.dk.

Wet deposition, particularly through rainfall, is a significant mechanism for the removal of atmospheric PFAS. This compound has been measured in rainwater samples from North America at concentrations ranging from less than 0.07 to 8.6 ng/L mst.dkvliz.be.

Atmospheric Concentrations of this compound and Precursors

MatrixLocationCompoundConcentration RangeReference
RainwaterNorth America8:2 FTUCA<0.07 - 8.6 ng/L mst.dkvliz.be
Atmosphere (Gas Phase)Europe8:2 FTOH5 - 243 pg/m³ mst.dk

Biotic Matrices: Accumulation in Biological Organisms

The bioaccumulative potential of this compound has been demonstrated in various biological organisms. It has been detected in aquatic mammals, including bottlenose dolphins and arctic ringed seals, at concentrations of approximately 1 ng/g and up to 9.6 ng/g, respectively vliz.be.

In a study on Lake Trout from the Great Lakes, this compound was detected at concentrations ranging from 0.1 to 0.2 ng/g acs.org. Furthermore, research on benthic organisms, such as carp, loach, and worms, exposed to contaminated sediment showed the formation and accumulation of this compound researchgate.netresearchgate.net. In rainbow trout, it has been identified as a significant metabolite of 8:2 fluorotelomer acrylate, accumulating at levels approximately 10-fold lower than its saturated counterpart, 8:2 FTCA nih.gov.

Bioaccumulation of this compound in Biotic Matrices

OrganismLocation/Study TypeConcentration RangeReference
Bottlenose DolphinsNot specified~1 ng/g vliz.be
Arctic Ringed SealsNot specifiedup to 9.6 ng/g vliz.be
Lake TroutGreat Lakes, USA0.1 - 0.2 ng/g acs.org
Rainbow TroutDietary Exposure StudyAccumulated at levels ~10-fold lower than 8:2 FTCA nih.gov
Benthic Organisms (Carp, Loach, Worm)Sediment Exposure StudyDetected and formed in vivo researchgate.netresearchgate.net

Environmental Transformation and Degradation Pathways

This compound is a key intermediate in the environmental transformation of several precursor compounds. Its own degradation leads to the formation of more persistent perfluorinated carboxylic acids (PFCAs).

Biotransformation Mechanisms and Metabolite Identification

The primary formation pathway of this compound is through the biotransformation of 8:2 fluorotelomer alcohol (8:2 FTOH) and 8:2 fluorotelomer carboxylic acid (8:2 FTCA) mst.dkacs.org. This process has been observed in various environmental settings, including microbial systems, soil, and within organisms.

Aerobic biodegradation of 8:2 FTOH in mixed microbial systems and activated sludge has been shown to produce 8:2 FTUCA as a major metabolite mst.dk. Similarly, under anaerobic conditions in soil, 8:2 FTUCA is a detected transformation product acs.org.

Once formed, this compound can undergo further biotransformation. Studies have shown its degradation to various PFCAs, including perfluorooctanoic acid (PFOA) and perfluorononanoic acid (PFNA) mst.dk. In plants, 8:2 FTCA can be biotransformed into 8:2 FTUCA, which is then further degraded into a series of PFCAs with carbon chain lengths from two to eight nih.gov. The enzymes cytochrome P450 (CYP450) and glutathione-S-transferase (GST) have been implicated in the transformation of 8:2 FTCA in plant tissues nih.gov. In mammals, the reaction of 8:2 FTUCA with glutathione has been observed, suggesting a potential detoxification pathway vliz.be.

The degradation of 8:2 FTUCA can also lead to the formation of 7:3 fluorotelomer carboxylic acid (7:3 FTCA) nih.govnih.gov. The transformation pathways can be complex and dependent on the specific environmental conditions and microbial communities present.

Advanced Oxidation Processes in Environmental Persistence

Advanced Oxidation Processes (AOPs) are a suite of chemical treatment procedures designed to remove organic and inorganic materials from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). In the context of persistent organic pollutants like this compound, AOPs are considered a promising technology for their degradation due to the recalcitrant nature of the carbon-fluorine bond.

Research into the efficacy of AOPs on per- and polyfluoroalkyl substances (PFAS) has primarily focused on more prevalent compounds such as perfluorooctanoic acid (PFOA) and perfluorooctanesulfonic acid (PFOS). However, the principles of these degradation mechanisms can be extrapolated to understand the potential fate of this compound. Various AOPs, including photocatalysis, sonolysis, and ozonation, have demonstrated the potential to degrade these persistent compounds.

Photocatalysis: This process involves the acceleration of a photoreaction in the presence of a catalyst. Studies have shown that photocatalytic degradation using semiconductors like titanium dioxide (TiO2) can be effective for PFOA degradation, achieving significant removal under UV irradiation. The mechanism involves the generation of highly reactive hydroxyl radicals that can attack the carboxyl group of the PFAS molecule, initiating a stepwise degradation process. For unsaturated compounds like this compound, the double bond may also be a potential site for radical attack.

Sonolysis: Sonochemical degradation utilizes high-frequency ultrasound to create acoustic cavitation—the formation, growth, and implosion of bubbles in a liquid. The extreme temperatures and pressures generated during cavitation can lead to the pyrolysis of compounds at the bubble-liquid interface and the formation of reactive radicals from the dissociation of water molecules. Research on PFOA has shown that sonolysis can lead to its decomposition and defluorination.

Ozonation: Ozone is a powerful oxidant that can directly react with organic compounds or decompose to form hydroxyl radicals. The presence of the carbon-carbon double bond in this compound makes it potentially susceptible to attack by ozone, a reaction well-documented for unsaturated fatty acids. This initial reaction could lead to the cleavage of the double bond and the formation of smaller, more easily degradable compounds.

While specific quantitative data on the degradation of this compound using AOPs is limited, the existing research on similar PFAS compounds provides a strong indication of the potential for these technologies to mitigate its environmental persistence. The table below summarizes typical degradation efficiencies for related PFAS compounds under various AOPs.

Table 1: Efficacy of Advanced Oxidation Processes on Representative PFAS Compounds

Advanced Oxidation ProcessTarget CompoundCatalyst/ConditionsDegradation EfficiencyReference
UV/TiO₂ PhotocatalysisPFOATiO₂/PMS, pH 3~100% in 1.5 h
SonolysisPFOAPeriodate96.5% in 120 min
OzonationUnsaturated Fatty AcidsAqueous EmulsionHigh

Microbial Activity and Biodegradation Studies

The biodegradation of per- and polyfluoroalkyl substances (PFAS) is a subject of intense research, as it offers a potentially sustainable and cost-effective remediation strategy. While perfluorinated compounds are generally considered resistant to microbial degradation due to the strength of the carbon-fluorine bond, the presence of a carbon-hydrogen bond and a double bond in this compound (also known as 8:2 fluorotelomer unsaturated carboxylic acid or 8:2 FTUCA) suggests a greater potential for microbial transformation.

Studies have shown that fluorotelomer compounds can be biodegraded by microorganisms. The biotransformation of 8:2 fluorotelomer alcohol (8:2 FTOH), a precursor to this compound, has been observed to lead to the formation of 8:2 FTUCA. This indicates that microorganisms possess the enzymatic machinery to act on these types of molecules.

A study investigating the fate of 8:2 FTUCA in a soil-water microcosm found that it degraded rapidly. This suggests that once formed, this compound may not persist for long periods in biologically active environments. The proposed biodegradation pathway for 8:2 fluorotelomer carboxylic acid (8:2 FTCA) involves the elimination of hydrogen fluoride to form 8:2 FTUCA, which is then further degraded.

The α,β-unsaturation in the molecule is considered a crucial feature for its biotransformation under anaerobic conditions, potentially proceeding through reductive defluorination and/or hydrogenation pathways. Aerobic biodegradation pathways may also be significant. Research on the biodegradation of 6:2 FTCA by municipal activated sludge showed significant fluoride release and the formation of less-fluorinated transformation products, including the unsaturated intermediate 6:2 FTUCA. This further supports the role of unsaturated intermediates in the biodegradation cascade of fluorotelomer compounds.

Table 2: Summary of Biodegradation Studies on Related Fluorotelomer Compounds

CompoundSystemKey FindingsReference
8:2 FTUCASoil-water microcosmRapid degradation observed.
8:2 FTCAProposed pathwayBiodegrades via formation of 8:2 FTUCA.
6:2 FTCAMunicipal activated sludgeSignificant fluoride release and formation of 6:2 FTUCA.
8:2 FTOHSoil from AFFF-impacted sitesBiotransformation to 8:2 FTCA and 8:2 FTUCA.

Environmental Transport Dynamics and Modeling

Sorption and Leaching Behavior in Soil

The transport and fate of this compound in the subsurface are largely governed by its sorption to soil and sediment particles and its subsequent potential for leaching into groundwater. The sorption behavior of PFAS is complex and influenced by the physicochemical properties of both the compound and the soil.

For this compound, its molecular structure, which includes a long perfluorinated carbon chain and a carboxylic acid functional group, dictates its interaction with soil components. The hydrophobic perfluorinated tail tends to associate with soil organic matter, while the hydrophilic carboxylic head can interact with mineral surfaces.

A study on the fate of 8:2 FTUCA in a soil-water microcosm demonstrated that it sorbs to sediment. The same study also found that sorption was greater for the longer-chain 10:2 FTUCA compared to 8:2 FTUCA, a trend commonly observed for PFAS where longer perfluorinated chains lead to increased hydrophobicity and stronger sorption.

The organic carbon content of the soil is a primary factor controlling the sorption of many PFAS. Higher organic carbon content generally leads to greater sorption and reduced mobility. Other soil properties such as clay content, pH, and the presence of metal oxides can also influence the sorption of PFAS.

Leaching is the process by which a substance is transported from the soil surface to lower layers and potentially into groundwater. The leaching potential of this compound is inversely related to its sorption. Compounds that sorb strongly to soil are less likely to leach. Given that this compound is a relatively long-chain PFAS, it is expected to have a moderate to high sorption potential, which would limit its mobility in soil compared to shorter-chain PFAS. However, its unsaturated nature might influence its sorption characteristics in ways that are not yet fully understood.

Modeling the transport of PFAS in the unsaturated zone is an active area of research, with models like HYDRUS being modified to account for the unique interfacial behavior of these compounds. These models are crucial for predicting the long-term fate and potential for groundwater contamination from PFAS sources in the soil.

Table 3: Factors Influencing Soil Sorption of Per- and Polyfluoroalkyl Substances

FactorInfluence on SorptionRationale
Perfluorinated Chain LengthIncreased sorption with increased lengthGreater hydrophobicity leads to stronger partitioning to soil organic matter.
Soil Organic Carbon ContentIncreased sorption with higher contentOrganic matter provides a primary sorption domain for the hydrophobic tail of PFAS.
Clay ContentCan increase sorptionClay minerals provide surface area and potential binding sites.
Soil pHCan influence sorptionAffects the surface charge of minerals and the speciation of the PFAS functional group.

Atmospheric Transport and Deposition Mechanisms

While many per- and polyfluoroalkyl substances (PFAS) are primarily found in aquatic and terrestrial environments, some can be transported through the atmosphere and deposited in remote locations. For this compound, its occurrence in the atmosphere has been documented, indicating that atmospheric transport is a relevant pathway for its environmental distribution.

The atmospheric transport of PFAS can occur in the gas phase or associated with particulate matter. Volatile precursor compounds, such as fluorotelomer alcohols, are known to undergo long-range atmospheric transport and can then degrade to form perfluorinated carboxylic acids like this compound.

A study conducted in the atmosphere of the Northeastern China coast detected 8:2 FTUCA at concentrations ranging from 0.66 to 9.42 pg/m³. This finding confirms the presence of this compound in the atmosphere, likely as a result of both direct emissions and as a degradation product of precursor compounds. The study also noted that particulate matter played an important role in the atmospheric transport and fate of PFAS in the region.

Deposition from the atmosphere can occur through wet deposition (in rain and snow) and dry deposition (as particles or through gas exchange). For ionic PFAS like this compound, wet deposition is often the more significant removal mechanism from the atmosphere.

Table 4: Atmospheric Concentrations of 8:2 FTUCA in Northeastern China

LocationConcentration Range (pg/m³)
Tianjin (Urban/Industrial)1.01 - 9.42
Weifang (Industrial)0.93 - 5.69
Northern Yellow Sea Island (Background)0.66 - 2.54
Data from Cai et al. (2017)

Hydrological Transport in Surface and Groundwater Systems

The movement of this compound within surface and groundwater systems is a critical aspect of its environmental fate. Once this compound enters aquatic environments, either through direct discharge, runoff from contaminated soils, or atmospheric deposition, its transport is governed by hydrological processes and its partitioning behavior between water and solid phases.

In groundwater, the mobility of this compound is largely controlled by its interaction with the aquifer matrix. As discussed in the section on sorption and leaching, the organic carbon content of the aquifer material is expected to be a key factor in retarding its movement. The relatively long perfluorinated chain of this compound suggests that it will be more retarded in groundwater systems compared to shorter-chain PFAS.

The presence of this compound in environmental water samples, often near fluorochemical manufacturing facilities, indicates that hydrological transport is a significant pathway for its distribution. Understanding the dynamics of this transport is essential for assessing the extent of contamination and for developing effective remediation strategies for impacted water resources.

Hydrological models are employed to simulate the movement of contaminants like this compound in both surface and groundwater. These models incorporate parameters such as water flow rates, sorption coefficients, and degradation rates to predict the concentration and distribution of the compound over time and space.

Biological Interactions and Ecotoxicological Research of 2h Perfluoro 2 Decenoic Acid

Molecular and Cellular Interaction Studies

Interaction with Biological Macromolecules: Enzymes and Receptors

There is a lack of specific research detailing the interactions of 2H-Perfluoro-2-decenoic acid with biological macromolecules such as enzymes and receptors. The broader class of PFAS compounds is known to interact with various proteins, which can influence their biological function. However, dedicated studies to characterize these interactions for this compound have not been identified.

Mechanism of Action and Biochemical Process Modulation

The specific mechanisms of action and how this compound may modulate biochemical processes have not been elucidated in the available scientific literature. Research on other PFAS compounds suggests that they can interfere with various cellular processes, but these findings cannot be directly extrapolated to this compound without specific investigation.

Protein Binding Dynamics: Human Serum Albumin Interactions

While the binding of numerous PFAS compounds to human serum albumin (HSA) has been a subject of significant research, specific studies on the protein binding dynamics of this compound with HSA are not available. mdpi.comresearchgate.netnih.gov HSA is a primary carrier protein in the blood for many endogenous and exogenous substances, and its interaction with PFAS can influence their distribution and half-life in the body. mdpi.comnih.gov Studies with other perfluorinated compounds have utilized techniques like multi-spectroscopy, molecular dynamics, and differential scanning fluorimetry to characterize these interactions. mdpi.comnih.govbiorxiv.org For instance, the binding affinities and thermodynamic properties of various perfluoroalkyl carboxylic acids (PFCAs) and perfluoroalkane sulfonic acids (PFSAs) to HSA have been determined, revealing that binding is influenced by factors such as the length of the perfluoroalkyl chain. researchgate.net However, without direct experimental data for this compound, its specific binding constants and interaction sites on HSA remain unknown.

Studies on Thyroid Hormone Receptor Disruption

There is no specific information available from the searched literature regarding studies on the disruption of thyroid hormone receptors by this compound. The potential for various PFAS to act as endocrine disruptors, particularly concerning thyroid function, is an area of active research. frontiersin.orgijthyroid.org Some studies have investigated the effects of other long-chain PFCAs on thyroid hormone synthesis and signaling pathways. nih.govepa.gov For example, research on other PFAS has explored their ability to interfere with thyroid hormone transport proteins and receptors. frontiersin.org However, the specific impact of this compound on the thyroid hormone system has not been documented.

Ecotoxicological Assessments in Aquatic and Terrestrial Ecosystems

Aquatic Organism Toxicity: Cladocerans, Algae, and Fish Models

Specific ecotoxicological assessments of this compound on aquatic organisms such as cladocerans, algae, and fish are not available in the current body of scientific literature. Toxicity studies on other poly- and perfluorinated compounds have been conducted on various aquatic species. sci-hub.senih.govmdpi.comresearchgate.net For example, the acute toxicity of several poly- and perfluorinated carboxylic acids has been evaluated in cladocerans like Daphnia magna and Chydorus sphaericus. nih.gov Similarly, the effects of PFOS and PFOA have been studied in fish, such as the Japanese medaka (Oryzias latipes). nih.gov These studies provide insights into the potential environmental impact of PFAS compounds in general, but specific toxicity data for this compound is lacking.

Soil Ecosystem Impacts: Microbial Community and Soil Health

Research into the specific impacts of this compound on soil ecosystems is limited; however, studies on structurally similar per- and polyfluoroalkyl substances (PFAS) provide critical insights. The introduction of PFAS into soil environments can significantly alter the composition and function of microbial communities, which are fundamental to soil health. nih.govbiorxiv.org

Table 1: Observed Effects of Related PFAS on Soil Ecosystems

Impact Area Specific Effect Related Compound(s) Reference(s)
Microbial Community Altered community composition and structure PFOA, PFOS nih.gov
Reduced bacterial diversity PFOA, PFOS nih.gov
Enrichment of Proteobacteria PFOA, PFOS nih.govnih.gov
Soil Function Increased litter decomposition PFOS, PFOA, PFBS biorxiv.org
Inhibition of soil respiration PFOS, PFOA, PFBS biorxiv.org

Bioaccumulation and Biomagnification Potential in Food Webs

The potential for a chemical to bioaccumulate (build up in an individual organism) and biomagnify (become more concentrated at higher trophic levels) is a key aspect of its environmental risk. For PFAS, these characteristics are strongly linked to their chemical structure, particularly the length of their fluorocarbon chain. uri.edunih.gov Long-chain PFAS, a category that includes the ten-carbon compound this compound, generally exhibit a higher potential for bioaccumulation. uri.edunih.govnih.gov

These compounds can enter the food chain through the contamination of soil and water, where they are taken up by plants and animals at lower trophic levels. uri.edu From there, they are transferred to predators, with concentrations often increasing at each step. uri.eduresearchgate.net Research has confirmed that long-chain perfluoroalkyl acids (PFAAs) are subject to biomagnification in various aquatic and terrestrial food webs. researchgate.netnih.govresearchgate.net

Trophic Magnification Factors (TMFs), a measure of how much a chemical's concentration increases per trophic level, are often greater than one for long-chain PFAS, indicating biomagnification. researchgate.netnih.gov For instance, studies in urban rivers and other ecosystems have demonstrated that perfluoroalkyl carboxylates (PFCAs) with 9 to 14 carbon atoms consistently biomagnify. nih.gov Given that this compound is a C10 compound, it is expected to exhibit similar behavior, posing a potential risk to organisms at the top of the food web. researchgate.netnih.gov

Table 2: Trophic Magnification Factors (TMFs) for Long-Chain PFCAs in an Urban River Food Web

Compound Carbon Chain Length Trophic Magnification Factor (TMF) Indication Reference(s)
Perfluorononanoic acid (PFNA) C9 >1 Biomagnification nih.gov
Perfluorodecanoic acid (PFDA) C10 >1 Biomagnification nih.gov
Perfluoroundecanoic acid (PFUnDA) C11 >1 Biomagnification nih.gov
Perfluorododecanoic acid (PFDoDA) C12 >1 Biomagnification nih.gov
Perfluorotridecanoic acid (PFTrDA) C13 >1 Biomagnification nih.gov

Comparative Toxicity Research with Related Per- and Polyfluoroalkyl Substances

Comparative Acute Toxicity Studies

Specific acute toxicity data for this compound are not widely available in public literature. However, the toxicity of PFAS can be understood through comparative analysis with other compounds in the same class. A general principle in PFAS toxicology is that biological activity and toxicity often correlate with the length of the fluorocarbon chain. service.gov.uk

Long-chain PFAS are generally considered more toxic than their short-chain counterparts. nih.govnih.gov This is attributed to several factors, including their longer half-lives in biological organisms and different interactions with cellular components. nih.gov Therefore, a C10 compound like this compound would be expected to have a higher acute toxicity potential than short-chain compounds like perfluorobutanoic acid (PFBA; C4) but may have a comparable or slightly different toxicity profile to other long-chain compounds like PFOA (C8) and perfluorodecanoic acid (PFDA; C10). The lack of specific studies on this compound highlights a significant data gap in fully characterizing its hazard profile relative to legacy PFAS.

Structure-Toxicity Relationships, Emphasizing Fluorocarbon Chain Length

The relationship between the chemical structure of PFAS and their toxicity is a critical area of research. For PFAAs, the length of the fluorocarbon chain is a primary determinant of their toxicological properties. service.gov.uknih.gov Generally, as the chain length increases, so does the toxic potency of the compound. service.gov.uknih.gov

Several in vitro and in vivo studies have demonstrated this trend. For instance, the potency of perfluorocarboxylic acids to interfere with mitochondrial respiration in rat liver cells increases with the number of carbons. nih.gov Similarly, studies on the activation of the peroxisome proliferator-activated receptor alpha (PPARα), a key mechanism in rodent liver toxicity, show a chain length-dependent effect. nih.govumn.edu Research indicates that the toxicity of PFCAs in mammals and aquatic species tends to increase with chain length up to approximately 12 carbons. service.gov.uk

This relationship is linked to the physicochemical properties conferred by the longer chain, such as decreased water solubility and an increased ability to bind to proteins and accumulate in tissues. nih.govsanbornhead.com The strong carbon-fluorine bond also contributes to the extreme persistence of these chemicals. nih.gov As a C10 compound, this compound fits within the category of long-chain PFAS that are of higher toxicological concern due to these structure-activity relationships. service.gov.uknih.gov

Table 3: Relationship Between PFCA Chain Length and Biological Activity

Chain Length Category Example Compound(s) General Bioaccumulation Potential General Toxic Potency Reference(s)
Short-Chain (≤ C7) PFBA (C4), PFHxA (C6) Lower Lower nih.govsanbornhead.comnih.gov

| Long-Chain (≥ C8) | PFOA (C8), PFDA (C10) | Higher | Higher | nih.govservice.gov.uknih.gov |

Hazard Assessment of Precursors and Metabolites

This compound, also known as 8:2 fluorotelomer unsaturated carboxylic acid (8:2 FTUCA), is an important intermediate in the environmental degradation of other manufactured PFAS. service.gov.uknih.gov It is a metabolite of precursor compounds, such as 8:2 fluorotelomer alcohol (8:2 FTOH). service.gov.uktoxicdocs.org These precursor compounds are used in a variety of industrial and commercial applications and can be released into the environment, where they undergo transformation. nih.gov

The hazard assessment of PFAS must consider the entire life cycle, including the formation of intermediate metabolites from precursors. nih.govresearchgate.net Precursors can be transported long distances before they degrade, acting as a diffuse source of more stable and often more toxic PFAAs in the environment. toxicdocs.org The biotransformation of precursors within organisms is also a significant exposure pathway, contributing to the bioaccumulation of terminal acids like PFCAs. nih.govresearchgate.net Studies have shown that the transformation of precursors can contribute to the observed biomagnification of long-chain PFCAs in food webs. nih.govresearchgate.net Therefore, while this compound is a degradation product, its formation represents a critical step in the pathway that leads to the environmental burden of highly persistent PFAAs. nih.gov

Potential Biological Implications and Health Research Perspectives

While direct toxicological data on this compound is scarce, its classification as a long-chain PFAS allows for extrapolation of potential biological implications based on extensive research on related compounds like PFOA and PFOS. nih.gov Epidemiological and animal studies have associated exposure to certain long-chain PFAS with a range of adverse health outcomes, including impacts on liver and kidney function, the immune and thyroid systems, lipid regulation, and developmental processes. nih.govnih.gov

Given these findings, it is plausible that this compound could share similar biological activities. Its structure suggests a high potential for persistence and bioaccumulation, raising concerns about chronic exposure for both wildlife and humans. uri.edunih.gov

Future health research should prioritize closing the significant data gaps for this and other novel PFAS. Key research perspectives include:

Conducting comprehensive toxicological studies to determine the specific hazard profile of this compound, including its potential effects on key biological pathways identified for other PFAS. nih.gov

Investigating its environmental fate and transport as a key intermediate metabolite of fluorotelomer precursors to better understand its contribution to global PFAS contamination.

Developing advanced analytical methods to accurately quantify this compound and its precursors in various environmental media and biological tissues.

Utilizing high-throughput screening and computational toxicology to predict the biological activity of the vast number of PFAS, like this compound, that currently lack toxicity data. nih.gov

Addressing these research needs is essential for a comprehensive understanding of the risks posed by the ongoing transition from legacy PFAS to a wide array of alternative fluorinated substances. nih.gov

Endocrine System Interference Studies

Generally, some PFAS have been shown to interfere with the endocrine system through several pathways. These include the activation of peroxisome proliferator-activated receptors (PPARs), particularly PPARα. nih.gov Activation of these receptors can lead to a cascade of events that may disrupt normal hormonal functions. nih.gov For instance, PFOA has been suggested to alter steroid hormone production, potentially through indirect effects on the ovaries. nih.gov

Human studies on other PFAS have suggested associations between exposure and effects on reproductive tissues and functions. For example, higher exposures to a combination of PFOA and perfluorooctane (B1214571) sulfonate (PFOS) have been linked to effects on sperm quality. nih.gov Additionally, increased time to pregnancy and a higher risk of irregular menstrual cycles have been associated with serum PFOA concentrations. nih.gov It is important to note that these findings are for other PFAS compounds and not specifically for this compound. Further research is needed to determine if this compound exhibits similar endocrine-disrupting properties.

Table 1: Summary of Endocrine System Interference Studies on Related PFAS Compounds

Compound Observed Effect Mechanism of Action
Perfluorooctanoic acid (PFOA) Altered steroid hormone production Activation of PPARα, potential indirect ovarian effects nih.gov
PFOA and Perfluorooctane sulfonate (PFOS) Effects on sperm quality Not fully elucidated nih.gov

Immune Response Alterations Research

The immunomodulatory effects of PFAS are a significant area of toxicological research, with studies indicating that some of these compounds can be hazardous to the immune system. frontiersin.orgnih.gov However, specific research on the effects of this compound on the immune system is currently lacking. The existing knowledge is primarily based on studies of legacy PFAS such as PFOA and PFOS.

Exposure to certain PFAS has been shown to suppress antibody responses, increase hypersensitivity-related effects, alter T-cell proliferation, and diminish cytokine release. frontiersin.org Consequently, PFAS exposure may influence the effectiveness of vaccinations and increase susceptibility to infections. frontiersin.org The National Toxicology Program has classified certain PFAS as potential immune hazards. frontiersin.org

The mechanisms underlying the immunotoxicity of PFAS are multifaceted. They may include the modulation of cell signaling and nuclear receptors like NF-κB and PPARs, alteration of calcium signaling in immune cells, and impacts on fatty acid metabolism which can secondarily affect the immune system. nih.gov For example, both PFOA and PFOS are presumed to be immune hazards in humans based on evidence of suppressed antibody responses in animal and human studies. nih.gov Furthermore, epidemiological evidence suggests that perfluorohexane (B1679568) sulfonic acid (PFHxS) and perfluorodecanoic acid (PFDA) are also associated with a decreased antibody response to vaccines. nih.gov

Table 2: Overview of Immune Response Alterations by Related PFAS Compounds

Compound Effect on Immune System Potential Mechanism
Perfluorooctanoic acid (PFOA) Suppression of antibody responses, increased hypersensitivity, altered T-cell proliferation, diminished cytokine release frontiersin.org Activation of PPARα and γ frontiersin.org
Perfluorooctane sulfonate (PFOS) Suppression of antibody responses, potential suppression of natural killer (NK) cell function nih.gov Not fully elucidated nih.gov
Perfluorohexane sulfonic acid (PFHxS) Decreased antibody response to vaccines nih.gov Not specified

Developmental Toxicity Investigations

Investigations into the developmental toxicity of specific PFAS have been conducted, though direct studies on this compound are not prominent in the available literature. Research on structurally similar compounds, such as perfluorodecanoic acid (PFDA), provides some insight into the potential developmental effects of this class of chemicals.

A study on PFDA in C57BL/6N mice indicated that developmental toxicity, specifically increased fetal mortality and decreased live fetal body weight, occurred at doses that were also maternally toxic. nih.gov In this particular study, PFDA did not produce malformations such as hydronephrosis or cleft palate. nih.gov Fetal body weights were significantly reduced at doses as low as 0.1 mg/kg/day when administered from gestation day 6 to 15. nih.gov

For other PFAS, such as PFOS, in utero exposure in rats has been shown to stunt postnatal growth, with pup body weights lagging behind controls, an effect that persisted past weaning. zenodo.org Developmental milestones, such as the age of eye-opening, were also delayed in PFOS-exposed pups. zenodo.org The profile of neonatal mortality induced by PFOS is suggestive of interference with fetal lung maturation. zenodo.org

Table 3: Summary of Developmental Toxicity Findings for Related PFAS Compounds

Compound Animal Model Key Developmental Toxicity Findings
Perfluorodecanoic acid (PFDA) C57BL/6N mice Increased fetal mortality and decreased live fetal body weight at maternally toxic doses; no malformations observed. nih.gov

Hepatotoxicity and Nephrotoxicity Research in Related Compounds

While specific research on the hepatotoxicity and nephrotoxicity of this compound is limited, extensive studies on related PFAS compounds have established their potential to cause damage to the liver and kidneys. The kidneys are particularly vulnerable to toxicants due to their high blood flow and large endothelial surface area. nih.gov

PFAS such as PFOS and PFOA have been shown to accumulate in the liver and kidneys. nih.gov Exposure to these compounds has been associated with a range of adverse health outcomes including hepatotoxicity and renal toxicity. nih.gov

Hepatotoxicity:

Studies have indicated that exposure to certain PFAS can lead to liver toxicity. researchgate.net For instance, an analysis of key hepatic pathways suggested an increased risk of hepatotoxicity as a result of exposure to a type of PFAS known as PFESA-BP2. researchgate.net This was associated with increased oxidative stress responses. researchgate.net Liver toxicity pathways, including the activation of PXR/RXR and hepatic fibrosis, showed dose-dependent alterations. researchgate.net

Nephrotoxicity:

PFOS bioaccumulation has been linked to elevated levels of uric acid, which can be an indicator of kidney issues. nih.gov Epidemiological studies have suggested an association between elevated serum PFOS concentrations and a lower estimated glomerular filtration rate (eGFR), as well as an increased risk of chronic kidney disease (CKD). nih.gov In animal studies, elevated PFOS levels have been shown to cause kidney hypertrophy and microvascular pathology in rats. nih.gov

The mechanisms underlying PFAS-induced kidney injury are thought to involve the alteration of various pathways, including those related to peroxisome proliferator-activated receptors (PPARs), oxidative stress, and nuclear factor erythroid 2-related factor 2 (Nrf2). nih.gov PFOA, for example, has been reported to cause oxidative stress in the kidneys of experimental animals. nih.gov

Table 4: Summary of Hepatotoxicity and Nephrotoxicity Findings for Related PFAS Compounds

Compound Organ Affected Observed Effects Potential Mechanisms
Perfluorooctane sulfonate (PFOS) Kidney Elevated uric acid, reduced eGFR, increased risk of CKD, kidney hypertrophy, microvascular pathology. nih.gov Alteration of PPARs, oxidative stress, and Nrf2 pathways. nih.gov
Perfluorooctanoic acid (PFOA) Kidney Oxidative stress in the kidney. nih.gov Oxidative stress pathway. nih.gov

Advanced Analytical Methodologies for 2h Perfluoro 2 Decenoic Acid Detection and Quantification

Chromatographic and Spectrometric Techniques

The analysis of 2H-Perfluoro-2-decenoic acid predominantly relies on the coupling of high-resolution separation techniques with highly sensitive detection methods. Mass spectrometry, in particular, has become the cornerstone of PFAS analysis due to its ability to provide structural information and low detection limits.

Gas chromatography-mass spectrometry (GC/MS) is a powerful analytical tool for volatile and semi-volatile compounds. norden.org However, the direct analysis of polar compounds like this compound by GC/MS is challenging due to their low volatility. nih.gov To overcome this limitation, a derivatization step is required to convert the acidic analyte into a more volatile form, typically an ester. nih.govresearchgate.net This process not only increases the volatility but can also improve the chromatographic behavior and detection sensitivity of the compound. researchgate.net

Once derivatized, the resulting ester of this compound can be effectively separated from other components in the sample on a GC column and subsequently detected by the mass spectrometer. nih.gov GC/MS methods, often coupled with thermal desorption for sample introduction, have been developed for the analysis of various PFAS, including fluorotelomer alcohols (FTOHs) which are precursors to compounds like this compound, in water and biosolid matrices. utep.edu While less common than liquid chromatography-based methods for this specific compound, GC/MS remains a valuable technique, especially for identifying volatile precursors and for confirmatory analysis. nih.gov

Liquid chromatography coupled with mass spectrometry (LC/MS), and particularly tandem mass spectrometry (LC-MS/MS), is the most widely employed technique for the determination of this compound and other non-volatile PFAS in environmental samples. nih.govmdpi.comsigmaaldrich.com This approach is favored for its high sensitivity and selectivity, allowing for the direct analysis of these compounds in their ionic form without the need for derivatization. mdpi.com

In a typical LC-MS/MS workflow, the sample extract is injected into a liquid chromatograph where this compound is separated from other substances based on its interaction with the stationary and mobile phases. Reversed-phase columns, such as C18, are commonly used for this purpose. diva-portal.org Following chromatographic separation, the analyte enters the mass spectrometer, where it is ionized, typically using electrospray ionization (ESI) in negative ion mode. nih.govd-nb.info The mass spectrometer then selectively monitors for specific mass-to-charge (m/z) transitions of the precursor and product ions of this compound, providing a high degree of confidence in its identification and quantification. dtic.mil This targeted approach, known as multiple reaction monitoring (MRM), enables the detection of this compound at very low concentrations, often in the nanogram-per-liter (ng/L) range. panda.orglcms.cz

ParameterTypical Value/Condition
Chromatography Reversed-phase (e.g., C18 column)
Mobile Phase Water and methanol (B129727) or acetonitrile (B52724) with additives like ammonium (B1175870) acetate
Ionization Electrospray Ionization (ESI), negative mode
Detection Tandem Mass Spectrometry (MS/MS)
Quantification Mode Multiple Reaction Monitoring (MRM)

This interactive table summarizes typical LC-MS/MS parameters for the analysis of this compound.

High-resolution mass spectrometry (HRMS) has emerged as a powerful tool for both the targeted and non-targeted screening of a wide range of PFAS, including this compound, in environmental samples. nih.govnih.gov Unlike tandem mass spectrometry which focuses on specific precursor-to-product ion transitions, HRMS instruments like Quadrupole Time-of-Flight (Q-TOF) and Orbitrap provide highly accurate mass measurements of ions, often with mass accuracy below 5 parts per million (ppm). dtic.mil

This high mass accuracy allows for the confident identification of known PFAS by comparing the measured mass to the theoretical exact mass of the compound. Furthermore, HRMS can be used in a non-targeted fashion to screen for a vast number of potential PFAS, including novel or unexpected compounds, by searching for characteristic mass defects and isotopic patterns associated with fluorinated substances. nih.govresearchgate.net The combination of liquid chromatography with HRMS (LC-HRMS) provides a comprehensive approach to characterizing the full extent of PFAS contamination in a sample, moving beyond the limitations of purely targeted methods. uva.nlmdpi.com

Sample Preparation and Derivatization Strategies for Diverse Matrices

The successful analysis of this compound is highly dependent on the effectiveness of the sample preparation and, when necessary, derivatization procedures. These steps are crucial for isolating the analyte from complex sample matrices, concentrating it to detectable levels, and converting it to a form suitable for the chosen analytical instrument.

The choice of extraction method for this compound varies depending on the environmental matrix being analyzed.

Water: For aqueous samples such as groundwater, surface water, and wastewater, solid-phase extraction (SPE) is the most common technique. mdpi.comdtic.mil Weak anion exchange (WAX) and polymer-based sorbents are frequently used to retain and concentrate this compound and other PFAS from the water sample. mdpi.comdiva-portal.org The retained compounds are then eluted with a small volume of an organic solvent, typically methanol, resulting in a concentrated and cleaner sample extract. dtic.mil

Soil and Sediment: The extraction of this compound from solid matrices like soil and sediment often involves solvent extraction. nih.gov Methanol or a mixture of solvents is typically used to extract the PFAS from the solid material. researchgate.net This initial extract may then undergo a clean-up step, such as SPE, to remove interfering substances before analysis. nih.gov

Biota: Analyzing this compound in biological tissues, such as fish, requires more rigorous extraction and clean-up procedures to remove lipids and other biological macromolecules. nih.gov Methods often involve homogenization of the tissue followed by extraction with an organic solvent and subsequent clean-up steps like SPE. nih.gov

Air Particulate Matter: The analysis of this compound in air typically involves collecting particulate matter on filters. diva-portal.org The filters are then extracted with a suitable solvent to dissolve the adsorbed PFAS, followed by concentration and analysis. diva-portal.org

MatrixPrimary Extraction Technique
WaterSolid-Phase Extraction (SPE)
Soil/SedimentSolvent Extraction
BiotaHomogenization and Solvent Extraction
Air Particulate MatterSolvent Extraction of Filters

This interactive table outlines the primary extraction techniques for this compound in various environmental matrices.

As previously mentioned, derivatization is a critical step for the analysis of this compound by GC/MS. researchgate.net The primary goal of derivatization in this context is to increase the volatility of the analyte by converting its polar carboxylic acid functional group into a less polar and more volatile ester. nih.gov

Common derivatization reactions for carboxylic acids include esterification using alcohols in the presence of an acid catalyst or using alkylating agents. nih.govgcms.cz For instance, the reaction of this compound with an alcohol like methanol or ethanol (B145695) in the presence of an acid catalyst will yield the corresponding methyl or ethyl ester. Another approach involves amidation, for example, with 2,4-difluoroaniline. tntech.edu The choice of derivatization reagent can be optimized to produce a derivative with good thermal stability and chromatographic properties, as well as a distinct mass spectrum for confident identification and quantification. nih.govresearchgate.net

Quantitative Analysis and Reference Material Utilization

The accurate quantification of this compound and other per- and polyfluoroalkyl substances (PFAS) is critical for assessing environmental contamination, human exposure, and regulatory compliance. battelle.org Achieving reliable and defensible data hinges on the meticulous application of certified reference materials (CRMs) and robust method validation and quality control protocols. battelle.orgresearchgate.net Isotope dilution, where isotopically labeled versions of the target analytes are used as internal standards, is a common and effective technique to correct for matrix effects and losses during sample preparation. waters.comnih.govresearchgate.net

Application of Certified Reference Materials in Environmental and Research Testing

Certified Reference Materials are indispensable tools in analytical chemistry, serving as a benchmark for method validation, calibration, and ongoing quality control. vu.nl These materials are homogeneous, stable, and come with a certificate that provides the property values of one or more analytes with associated uncertainty. vu.nl For PFAS analysis, CRMs are available in various matrices, including water, soil, and biological tissues. vu.nlaccustandard.comresearchgate.net

The use of CRMs allows laboratories to verify the accuracy of their entire analytical procedure, from sample extraction to instrumental analysis. waters.comvu.nl For instance, analyzing a CRM like the Waters ERA PFAS in Wastewater (Item No. 404) alongside authentic environmental samples provides a definitive check on the performance and accuracy of the applied method, such as US EPA Method 1633. waters.com The Joint Research Centre (JRC) of the European Commission has also produced water CRMs, such as IRMM-428, which is certified for several PFAS compounds. vu.nl

For specific compounds like this compound, neat reference materials are available from suppliers like LGC Standards, produced under ISO/IEC 17025 accreditation. lgcstandards.com These high-purity standards are used to prepare calibration standards and spiking solutions for recovery experiments. While matrix CRMs containing certified values for this compound are less common, the analysis of CRMs containing structurally similar long-chain perfluorocarboxylic acids (PFCAs) can provide valuable information on method performance. researchgate.net The agreement of results from multiple laboratories analyzing the same SRM, as demonstrated in interlaboratory studies for compounds like PFOS and PFOA in human serum, enhances confidence in the analytical measurements. researchgate.net

Below is a table showcasing examples of commercially available PFAS reference materials.

Product TypeAnalyte Example(s)MatrixSupplier ExampleIntended Use
Neat StandardThis compoundN/A (Solid/Crystalline)LGC StandardsPreparation of calibrators and spiking solutions
Solution StandardPerfluorononanoic acidMethanol with NaOHZeptoMetrixCalibration, quality control checks
Matrix CRMPFAS in WastewaterWastewaterWaters ERAMethod validation, accuracy assessment
Matrix CRMPFOS, PFOA, etc. in WaterWaterJRC (IRMM-428)Method validation, proficiency testing
Matrix SRMPFOS, PFOA, etc. in SerumHuman SerumNIST (SRM 1957)Accuracy assessment, inter-laboratory comparison

Method Validation and Quality Control in Per- and Polyfluoroalkyl Substance Analysis

Method validation is a systematic process that demonstrates an analytical method is suitable for its intended purpose. nih.govresearchgate.net For PFAS analysis, including for this compound, this involves a comprehensive evaluation of several performance characteristics to ensure the data generated is reliable and reproducible. nih.govtandfonline.com Quality control (QC) involves the routine procedures and checks implemented to ensure that the analytical results meet the required quality criteria. itrcweb.orgepa.gov

Key parameters assessed during method validation for PFAS analysis include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. Calibration curves are constructed using standards at multiple concentration levels. nih.gov

Accuracy: The closeness of the measured value to the true value. It is often assessed by analyzing CRMs or by performing recovery studies on spiked matrix samples. tandfonline.comresearchgate.net For example, a method was considered successful when z-scores from proficiency testing schemes remained within ±2.0. tandfonline.com

Precision: The degree of agreement among independent measurements under specified conditions. It is typically expressed as repeatability (intra-day precision) and reproducibility (inter-day precision), often calculated as the relative standard deviation (RSD). nih.govresearchgate.net Acceptability criteria are often set, for instance, at ±20% for intra- and inter-day precision. nih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. nih.gov For a set of 21 perfluorinated and 10 polyfluorinated substances, LOQs were found to range from 0.018 ng/g to 5.28 ng/g in food matrices. researchgate.net

Specificity/Selectivity: The ability to assess unequivocally the target analyte in the presence of other components that may be expected to be present in the sample matrix. nih.gov

Matrix Effect: The alteration of the analytical signal of the target analyte due to co-eluting substances from the sample matrix. Isotopically labeled internal standards are crucial for correcting matrix effects. researchgate.net

A summary of typical validation parameters and acceptance criteria for PFAS analysis is provided in the table below.

Validation ParameterDescriptionTypical Acceptance Criteria
Linearity Establishes the concentration range over which the method is accurate.Coefficient of determination (r²) > 0.99
Accuracy Closeness of a measured value to the true value.70-130% recovery for spiked samples; within certified range for CRMs.
Precision (Repeatability & Reproducibility) Agreement between replicate measurements.Relative Standard Deviation (RSD) < 20-30%
Limit of Quantitation (LOQ) Lowest concentration quantifiable with acceptable accuracy and precision.Signal-to-noise ratio > 10; analyte- and matrix-dependent.
Matrix Effect Signal suppression or enhancement from matrix components.Monitored and corrected using isotopically labeled internal standards.

Computational Tools for Per- and Polyfluoroalkyl Substance Annotation and Visualization

The analysis of PFAS in environmental and biological samples using high-resolution mass spectrometry (HRMS) generates vast and complex datasets. nih.gov The manual interpretation of this data is a significant bottleneck. nih.govresearchgate.net To address this challenge, specialized computational tools have been developed to automate and streamline the process of PFAS identification, annotation, and data visualization. lcms.czacs.org

One prominent suite of open-source tools is FluoroMatch . lcms.cz This software is designed to simplify suspect and non-target screening of PFAS from liquid chromatography (LC)-HRMS data. nih.govlcms.cz FluoroMatch automates critical steps including file conversion, peak picking, blank feature filtering, and PFAS annotation based on precursor and fragment masses. lcms.cz The software incorporates an extensive library of fragmentation patterns and rules derived from standards and scientific literature, covering thousands of PFAS compounds. nih.govlcms.cz

Key features and workflows of computational tools like FluoroMatch include:

Automated Annotation: The software uses in-silico fragmentation libraries and rule-based annotation to identify potential PFAS compounds in a sample. lcms.czinnovativeomics.com This includes matching accurate mass, detecting homologous series (compounds differing by a CF₂ unit), and screening for common PFAS fragments. nih.govacs.org

Scoring Framework: To increase confidence in annotations, a systematic scoring framework is often employed. This framework considers multiple lines of evidence, such as mass accuracy, isotopic pattern, and fragmentation spectra matching, to rank the likelihood of a correct identification. lcms.cz

Interactive Visualization: Tools like FluoroMatch Visualizer allow researchers to interactively explore the processed data. lcms.cz This can involve generating mass defect plots, retention time vs. accurate mass plots, and examining MS/MS fragmentation spectra. lcms.czacs.org Such visualizations help in identifying trends across different PFAS classes and in manually verifying automated annotations. lcms.cz

Expandable Libraries: The software's libraries are often expandable, allowing users to add new PFAS compounds and fragmentation data as they become available, ensuring the tool remains current with the ever-expanding list of known PFAS. acs.orginnovativeomics.com

The table below summarizes features of computational tools for PFAS analysis.

FeatureDescriptionBenefitExample Tool
Automated Peak Picking & Blank Filtering Automatically detects chromatographic peaks and removes features present in blank samples.Reduces manual processing time and eliminates background contamination signals.FluoroMatch Flow
Homologous Series Detection Identifies series of compounds that differ by a repeating chemical unit (e.g., CF₂).Helps in tentatively identifying entire classes of related PFAS.FluoroMatch IM
In-Silico Fragmentation Libraries Contains predicted MS/MS spectra for thousands of PFAS structures.Enables identification of PFAS for which no physical reference standards exist.FluoroMatch 2.0
Interactive Data Visualization Provides graphical tools like mass defect plots and MS/MS viewers.Facilitates data interpretation, trend analysis, and quality control.FluoroMatch Visualizer
Confidence Scoring Ranks potential identifications based on multiple analytical criteria.Helps prioritize features for manual validation and communicates confidence levels.FluoroMatch Flow

Future Research Directions and Remediation Strategies for 2h Perfluoro 2 Decenoic Acid

Predictive Modeling of Environmental Endpoints and Transport

Predictive modeling is a critical tool for understanding and forecasting the environmental fate and transport of PFAS like 2H-Perfluoro-2-decenoic acid. nih.gov The behavior of these compounds in the environment is complex and influenced by both their chemical properties and the characteristics of the surrounding media. itrcweb.org

Factors influencing PFAS fate and transport include:

PFAS Characteristics: The length of the carbon chain, the type of functional group, and the ionic state of the compound are crucial. itrcweb.org Short-chain compounds, for example, tend to be more mobile and have a higher potential for long-range transport in water compared to their long-chain counterparts. itrcweb.orgnih.gov

Environmental Factors: The presence of organic carbon, the pH of the soil and water, and the concentration of other ions can affect how PFAS partition between solid and liquid phases. mdpi.com

Models like AERMOD, PRZM-3, MODFLOW, and MT3DMS have been linked to retrospectively model the dispersion of PFOA in air, soil, surface water, and groundwater with reasonable accuracy. nih.gov Such models are essential for estimating past and future concentrations in environmental compartments, like public water wells, which helps in assessing exposure risks and planning remediation strategies. nih.gov However, the vast number of different PFAS and their unique properties present a challenge, as models developed for well-studied compounds like PFOA may not be directly applicable to others without adjustments. itrcweb.org The transition to short-chain PFAS has not been fully matched in the scientific literature, leaving gaps in the data needed for accurate modeling of these newer compounds. mdpi.com

Interdisciplinary Research on Broader Per- and Polyfluoroalkyl Substance Impacts

The widespread presence of PFAS in the environment and their potential health effects necessitate a broad, interdisciplinary research approach. uga.eduufz.de These "forever chemicals" have been detected in water, soil, and wildlife globally. wisconsin.govpfasfree.org.uk

Human Health Impacts: Scientific studies have suggested links between exposure to certain PFAS and a range of adverse health outcomes. cdc.govscirp.org These include:

Increased cholesterol levels. scirp.orgepa.gov

Interference with the body's hormones. epa.gov

Increased risk of some cancers, including kidney and testicular cancer. pfasfree.org.ukepa.gov

Reduced immune system function, including decreased vaccine response. epa.govnih.gov

Developmental effects in children, such as low birth weight and accelerated puberty. epa.gov

Environmental and Ecological Impacts: PFAS contamination poses significant threats to ecosystems. pfasfree.org.uk These chemicals can accumulate in soil, potentially harming essential microbial communities. pfasfree.org.uk They are found in rivers, lakes, and oceans, threatening aquatic life and contaminating drinking water sources. pfasfree.org.uk Furthermore, PFAS have been found in hundreds of wildlife species, where they are associated with harmful effects on immune, liver, and neurological functions, as well as fertility and development. pfasfree.org.uk The complexity of PFAS chemistry and their diverse impacts require significant and sustained interdisciplinary research to fully understand the hazards and inform effective regulations. mdpi.com

Expanding Analytical Capabilities for Unidentified Metabolites and Precursors

A major challenge in assessing the full scope of PFAS contamination is the sheer number of compounds, many of which are unknown or not routinely measured. arome-science.combattelle.org Standard analytical methods, such as those using liquid chromatography with tandem mass spectrometry (LC-MS/MS), are targeted, meaning they can only quantify a specific list of known PFAS for which reference standards are available. nih.govmdpi.com This leaves a significant analytical gap, as thousands of other PFAS, including precursors that can transform into more persistent forms in the environment, may go undetected. arome-science.comnih.gov

To address this, research is focused on expanding analytical capabilities:

Non-Targeted Analysis (NTA): This approach uses high-resolution mass spectrometry (HRMS) to screen for thousands of potential PFAS without needing to know their identity in advance. nih.govresearchgate.net While powerful for identifying unexpected compounds, quantifying them without standards remains a challenge. nih.gov

Total Oxidizable Precursor (TOP) Assay: This method involves oxidizing a water sample to convert unknown PFAS precursors into stable perfluoroalkyl acids (PFAAs) that can be measured by targeted methods. nih.govclu-in.org By comparing the concentrations of PFAAs before and after oxidation, researchers can estimate the presence of these precursors. nih.gov

These advanced methods are crucial for building a more complete picture of PFAS contamination, identifying novel transformation products, and better assessing the risks associated with complex PFAS mixtures in the environment. researchgate.netacs.org

Research on Sustainable Alternatives and Mitigation of Environmental Release

Given the persistence and potential toxicity of PFAS, a critical long-term strategy is to reduce and eliminate their release into the environment. This involves both developing safer, sustainable alternatives and implementing stringent mitigation measures. wise-intern.org

Sustainable Alternatives: The primary goal is to develop PFAS-free substitutes that provide the desired functions (e.g., water and stain resistance) without the associated persistence, bioaccumulation, and toxicity. wise-intern.org This requires innovation in chemistry and materials science to create new molecules and materials that are effective and environmentally benign.

Mitigation of Environmental Release: Preventing PFAS from entering the environment in the first place is the most effective way to reduce contamination. Key mitigation strategies include:

Industrial Controls: Implementing stricter controls on industrial waste streams from manufacturing facilities that produce or use PFAS is essential to prevent direct discharge into waterways. wise-intern.org

Management of PFAS-Containing Products: Prohibiting the use of PFAS-containing aqueous film-forming foam (AFFF) for firefighting and developing effective fluorine-free alternatives is a critical step. wise-intern.org

Improved Waste Management: Managing landfill leachate and biosolids from wastewater treatment plants, which are known sources of PFAS, is crucial to prevent contamination of ground and surface waters. nih.govwise-intern.org

Robust state and national regulatory measures, such as setting maximum contaminant levels (MCLs) for PFAS in drinking water, can drive the implementation of these mitigation strategies and protect public health. wise-intern.orgnih.govepa.gov

Q & A

Q. What analytical methods are recommended for the structural characterization of 2H-Perfluoro-2-decenoic acid (8:2 FTUCA) in environmental samples?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for structural elucidation. Key parameters include monitoring precursor-to-product ion transitions (e.g., m/z 412.9 → 369.0 for 8:2 FTUCA) and using high-resolution mass spectrometry (HRMS) to confirm molecular formulas . The compound’s CAS registry number (70887-84-2) and SMILES notation (OC(=O)C=C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)F) aid in spectral matching .

Q. How should researchers optimize sample preparation for quantifying 8:2 FTUCA in complex matrices like soil or sludge?

Isotope dilution with ¹³C-labeled internal standards (e.g., ¹³C₂-8:2 FTUCA) minimizes matrix effects and improves accuracy. Solid-phase extraction (SPE) using WAX or C18 cartridges is recommended, followed by methanol elution. Method validation should adhere to EPA 533 or ASTM D7968-23, which specify recovery rates (70–130%) and precision (<20% RSD) .

Q. What are the critical storage conditions for 8:2 FTUCA reference standards?

Standards should be stored at +20°C in amber glass vials to prevent photodegradation. Stability studies indicate no significant degradation over 12 months under these conditions. Avoid freeze-thaw cycles, as they may alter fluorotelomer integrity .

Advanced Research Questions

Q. What mechanistic pathways explain the formation of 8:2 FTUCA during anaerobic biodegradation of fluorotelomer alcohols (FTOHs)?

8:2 FTUCA is an intermediate in the β-oxidation of 8:2 FTOH by microbial consortia in sludge. Molar yields range from 6.94% to 24.2%, with subsequent degradation to perfluorooctanoic acid (PFOA) as a terminal product. Time-course experiments show polyfluorinated intermediates peak before declining, while perfluorinated products accumulate linearly .

Q. How can researchers resolve contradictions in reported environmental half-lives of 8:2 FTUCA?

Discrepancies arise from matrix-specific interactions (e.g., organic carbon content in soil vs. water). Controlled microcosm studies using ¹³C-labeled 8:2 FTUCA can track degradation kinetics without interference from co-occurring PFAS. Half-life calculations should account for abiotic factors like pH and temperature .

Q. What challenges arise in differentiating 8:2 FTUCA from its structural isomers during non-targeted PFAS screening?

Isomeric interference (e.g., branched vs. linear isomers) necessitates orthogonal techniques:

  • Fragmentation patterns : Branching reduces collision-induced dissociation (CID) efficiency.
  • Ion mobility spectrometry (IMS) : Resolves isomers based on drift time differences.
  • Chromatographic separation : Use of PFAS-specific columns (e.g., Waters ACQUITY UPLC® PFAS C18) improves resolution .

Q. How does 8:2 FTUCA interact with other PFAS in mixed-contaminant systems?

Synergistic effects are observed in protein-binding assays: 8:2 FTUCA enhances the bioavailability of PFOA by displacing it from serum albumin. Competitive adsorption studies in activated carbon systems show 8:2 FTUCA has lower affinity than longer-chain PFAS (e.g., PFOS), requiring tailored remediation strategies .

Methodological Considerations

Q. What quality control measures are essential for validating 8:2 FTUCA data in large-scale environmental monitoring?

  • Blanks : Include field, solvent, and procedural blanks to detect background contamination.
  • Surrogate recovery : Use d3-NEtFOSAA as a process control.
  • Interlaboratory comparisons : Participate in proficiency testing programs (e.g., LGC Standards’ PFAS Round Robin) .

Q. How can computational modeling predict the environmental fate of 8:2 FTUCA?

Quantitative structure-activity relationship (QSAR) models parameterize log Kow (-1.2) and Henry’s law constants (2.1 × 10⁻⁶ atm·m³/mol) to estimate bioaccumulation potential. Molecular dynamics simulations further elucidate interactions with lipid bilayers and transport proteins .

Data Interpretation Guidelines

Q. How should researchers address detection limits (MDLs) when reporting trace levels of 8:2 FTUCA?

MDLs should be matrix-specific:

  • Water : 0.5 ng/L (EPA 533).
  • Soil : 0.1 ng/g (ASTM D7968-23).
    Data below MDLs must be flagged as “not detected” or reported with uncertainty intervals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.